molecular formula C9H11BrO B032766 Benzyl 2-bromoethyl ether CAS No. 1462-37-9

Benzyl 2-bromoethyl ether

Katalognummer: B032766
CAS-Nummer: 1462-37-9
Molekulargewicht: 215.09 g/mol
InChI-Schlüssel: FWOHDAGPWDEWIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-bromoethyl ether (C₉H₁₁BrO, MW 215.09) is an alkylating agent characterized by a bromine atom on the terminal carbon of an ethyl chain attached to a benzyloxy group. Its key properties include a density of 1.36 g/cm³, boiling point of 254°C (at atmospheric pressure), and refractive index of 1.541 . It is slightly soluble in water and primarily used in organic synthesis, such as preparing macrocyclic antifungal antibiotics and copper phthalocyanine discotic liquid crystals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromoethoxy)methyl)benzene typically involves the reaction of benzyl alcohol with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate benzyl ether, which is then brominated to yield the final product .

Industrial Production Methods: Industrial production of ((2-Bromoethoxy)methyl)benzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: ((2-Bromoethoxy)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Benzyl 2-bromoethyl ether serves as an alkylation reagent , particularly in the synthesis of various organic compounds. It is often used in reactions involving nucleophiles due to the presence of the bromo group, which can facilitate substitution reactions.

Key Reactions:

  • Preparation of Muscarinic Antagonists : This compound is utilized in the synthesis of muscarinic antagonists, which are crucial in pharmacology for treating various conditions such as asthma and COPD .
  • Synthesis of Macrocyclic Antifungal Antibiotics : this compound acts as an alkylation agent in the creation of macrocyclic antifungal antibiotics, showcasing its significance in medicinal chemistry .
  • Building Block for Liquid Crystals : It is also employed as a precursor for copper phthalocyanine discotic liquid crystals, which have applications in electronic materials .

Applications in Pharmaceutical Research

This compound has been extensively studied for its potential in drug development:

  • Muscarinic Antagonists : The compound is a key intermediate in synthesizing drugs that block muscarinic receptors, which can be beneficial for treating respiratory diseases .
  • Reactive Oxygen Species Inhibitors : Research indicates that derivatives of this compound may serve as inhibitors of reactive oxygen species (ROS), which are implicated in various diseases including cancer .

Case Study: Synthesis of Umeclidinium Bromide

One notable application involves the preparation of umeclidinium bromide, where this compound is used as an intermediate. The synthesis process involves mild and controllable conditions leading to high yields and purity, showcasing its utility in pharmaceutical formulations .

Material Science Applications

In addition to its pharmaceutical uses, this compound has applications in material science:

  • Copper Phthalocyanine Discotic Liquid Crystals : As a building block for these materials, it contributes to the development of advanced electronic devices due to their unique optical and electrical properties .

Summary Table of Applications

Application AreaSpecific Use Cases
Pharmaceutical ChemistrySynthesis of muscarinic antagonists
Pharmaceutical ChemistryPreparation of macrocyclic antifungal antibiotics
Material ScienceBuilding block for copper phthalocyanine liquid crystals
Reactive Species ResearchDevelopment of ROS inhibitors

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzyl Bromomethyl Ether (C₈H₉BrO)

  • Structure : Bromine is attached to a methyl group (OCH₂Br) rather than an ethyl chain.
  • Properties : Boiling point 55–57°C (1 mmHg), higher refractive index (n²⁰D 1.5547) compared to benzyl 2-bromoethyl ether .
  • Reactivity : Acts as a superior alkylating agent due to the primary bromide’s accessibility, enabling efficient nucleophilic substitution reactions. Its ¹H NMR shows distinct signals at δ 4.67 (s, 2H, OCH₂Br) and δ 5.66 (s, 2H, PhCH₂O) .
  • Applications : Preferred in alkylation reactions for hydroxymethyl group introduction, offering higher yields under milder conditions than chlorinated analogs .

Benzyl Chloromethyl Ether (C₈H₉ClO)

  • Structure : Chlorine replaces bromine on the methyl group (OCH₂Cl).
  • Properties : Lower molecular weight (156.61 g/mol), boiling point 95°C (at 1 mmHg) .
  • Reactivity: Less reactive than brominated analogs due to chlorine’s poorer leaving-group ability. However, it is a potent carcinogen and lachrymator, requiring stringent safety protocols .
  • Applications: Limited to specialized alkylation reactions where bromine’s higher reactivity is unnecessary .

Benzyl 2-Chloroethyl Ether (C₉H₁₁ClO)

  • Structure : Chlorine on the ethyl chain (OCH₂CH₂Cl).
  • Properties : Similar boiling point (≈95°C) to benzyl bromomethyl ether but lower density (1.36 g/cm³) .
  • Reactivity : Reduced alkylation efficiency compared to brominated derivatives due to weaker C–Cl bond polarization .

Bis(2-Bromoethyl) Ether (C₄H₈Br₂O)

  • Structure : Two bromoethyl groups linked by an ether oxygen.
  • Properties : Higher molecular weight (259.92 g/mol), reacts violently with strong acids/alkalis .
  • Toxicity : Decomposes into hazardous fumes; classified as a respiratory and skin irritant .
  • Applications: Rarely used in synthesis due to safety concerns, unlike mono-halogenated benzyl ethers .

Reactivity and Mechanism Comparison

Compound Halogen Position Reactivity (SN2) Key Applications
This compound Primary bromide Moderate Macrocyclic antibiotics, liquid crystals
Benzyl bromomethyl ether Primary bromide High Alkylation under mild conditions
Benzyl chloromethyl ether Primary chloride Low Limited alkylation
Bis(2-bromoethyl) ether Two primary Br High (crosslinking) Avoided due to toxicity

Mechanistic Insights :

  • Benzyl bromomethyl ether undergoes rapid SN2 reactions due to minimal steric hindrance and bromine’s strong leaving-group ability .
  • This compound reacts slower in SN2 due to the ethyl chain’s increased steric bulk but is still effective in forming carbon–heteroatom bonds .
  • Chlorinated analogs require harsher conditions (e.g., elevated temperatures) for comparable reactivity .

Biologische Aktivität

Benzyl 2-bromoethyl ether (CAS No. 1462-37-9) is an organic compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₉H₁₁BrO
  • Molecular Weight : 215.09 g/mol
  • Density : 1.36 g/cm³
  • Boiling Point : 254 °C
  • Flash Point : 113 °C

This compound appears as a clear, colorless to pale yellow liquid and is primarily utilized as a biochemical reagent in various chemical reactions, particularly in the synthesis of bioactive compounds .

Pharmacological Applications

This compound has been identified as a key reactant in the preparation of muscarinic antagonists, which are compounds that block the action of acetylcholine on muscarinic receptors. These antagonists have significant implications in treating various conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders .

Additionally, it serves as an alkylation reagent in the synthesis of macrocyclic antifungal antibiotics, highlighting its utility in developing new therapeutic agents against fungal infections .

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in nucleophilic substitution reactions. This property allows it to participate in the formation of various bioactive molecules through alkylation processes. For instance, its use in synthesizing muscarinic antagonists involves the formation of stable ether linkages that enhance the pharmacological properties of the resulting compounds .

Study on Antifungal Activity

A notable study investigated the antifungal properties of compounds synthesized using this compound as a precursor. The results indicated that certain derivatives exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The study highlighted the importance of structural modifications on the efficacy of these compounds .

Synthesis of Bioactive Ethers

Research has demonstrated a convenient method for preparing benzyl ethers using this compound. This method allows for high yields and selectivity, making it an attractive option for synthesizing various arylmethyl ethers and esters. The versatility of this compound in forming diverse structures underscores its relevance in medicinal chemistry .

Summary Table of Biological Activities

Activity Details
Muscarinic Antagonist Used in the synthesis of drugs targeting respiratory conditions.
Antifungal Activity Derivatives show efficacy against Candida albicans and Aspergillus niger.
Alkylation Reagent Serves as a key reagent for synthesizing various bioactive ethers and esters.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of benzyl 2-bromoethyl ether, and how do they influence its reactivity?

this compound (C₉H₁₁BrO, MW 215.09) has a benzyl group linked via an ether to a bromoethyl moiety. The bromine atom introduces electrophilic reactivity, making it suitable for nucleophilic substitutions (e.g., SN2 reactions). Its enthalpy of vaporization at 527.15 K is 46.499 kJ/mol, indicating moderate volatility under elevated temperatures . The benzyl group stabilizes intermediates in synthesis, while the bromoethyl moiety enables cross-coupling or alkylation reactions. Researchers should prioritize characterizing purity via NMR and GC-MS, as impurities like benzyl chloride or formaldehyde dibenzylacetal may arise during synthesis .

Q. What are the recommended handling and storage protocols for this compound in laboratory settings?

  • Handling: Use in well-ventilated areas with fume hoods. Avoid inhalation, skin contact, and aerosol formation. Wear nitrile gloves, safety goggles, and impervious lab coats. Avoid incompatible materials like strong acids/oxidizers, which may trigger hazardous decomposition .
  • Storage: Store in tightly sealed containers at -20°C (stable for 3 years) or 4°C (2 years). For short-term use, room temperature is acceptable if duration is <2 weeks. Ensure separation from water sources to prevent hydrolysis .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves the Williamson ether synthesis:

React benzyl alcohol with 1,2-dibromoethane under basic conditions (e.g., NaH or K₂CO₃).

Optimize stoichiometry to minimize byproducts (e.g., dibenzyl ether).

Purify via fractional distillation or column chromatography.
Alternative approaches include coupling benzyl bromide with ethylene glycol derivatives, though yields may vary. Monitor reaction progress using TLC (hexane:ethyl acetate) or IR spectroscopy to confirm ether bond formation (C-O-C stretch ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting toxicological data for this compound be addressed in experimental design?

Available safety data indicate acute toxicity (skin/eye irritation) and potential carcinogenicity, but gaps exist in reproductive toxicity and mutagenicity studies . To mitigate risks:

  • Conduct preliminary in vitro assays (e.g., Ames test) to assess mutagenic potential.
  • Use computational tools (e.g., QSAR models) to predict toxicity profiles.
  • Implement strict exposure controls (e.g., air monitoring, biological sampling) during in vivo studies. Document all anomalies and compare with structurally similar compounds (e.g., bis(2-bromoethyl) ether) for extrapolation .

Q. What analytical techniques are most effective for characterizing this compound and its reaction intermediates?

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify benzyl protons (δ 7.3–7.5 ppm) and bromoethyl signals (δ 3.5–3.8 ppm for CH₂Br).
    • IR: Confirm ether linkage (C-O-C ~1100 cm⁻¹) and absence of OH stretches.
    • GC-MS: Detect impurities (e.g., residual benzyl alcohol) and quantify purity .
  • Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) for kinetic studies of degradation or solvolysis .

Q. How does the reactivity of this compound compare to other benzyl ethers in transition-metal-catalyzed reactions?

The bromoethyl group enhances electrophilicity, enabling efficient cross-coupling (e.g., Suzuki-Miyaura) compared to non-halogenated analogs like benzyl methyl ether. However, competing elimination reactions may occur under strong bases (e.g., t-BuOK). For example:

  • In Pd-catalyzed reactions, the bromide leaving group facilitates oxidative addition, but steric hindrance from the benzyl group may reduce catalytic turnover.
  • Compare with benzyl chloromethyl ether (C₆H₅CH₂OCH₂Cl), where chloride’s lower leaving-group ability necessitates harsher conditions .

Q. What strategies can resolve contradictions in decomposition product data under thermal stress?

Conflicting reports on decomposition products (e.g., toxic fumes vs. benign byproducts) arise from variable experimental conditions . To clarify:

  • Perform thermogravimetric analysis (TGA) coupled with FTIR or MS to identify gaseous byproducts (e.g., HBr, benzene derivatives).
  • Simulate high-temperature scenarios (≥200°C) in controlled reactors and analyze residues via LC-MS.
  • Cross-reference findings with NIST Standard Reference Data for analogous bromoethers .

Q. How can this compound be utilized as a building block in organometallic complex synthesis?

The ether’s lone pairs and bromine’s leaving-group ability make it a ligand precursor. For example:

React with Fe(II) or Cu(II) salts to form [M(C₉H₁₁BrO)₂] complexes.

Monitor coordination via UV-Vis (d-d transitions) and magnetic susceptibility (tetrahedral vs. octahedral geometry).

Substitute bromide with thiocyanate or pyridine derivatives to modulate electronic properties .

Q. Methodological Considerations

  • Contradiction Management: Cross-validate data using multiple techniques (e.g., NMR, X-ray crystallography) and consult authoritative databases like NIST .
  • Safety Protocols: Adopt MedChemExpress guidelines for spill management (e.g., diatomite absorption, alcohol decontamination) and emergency response .
  • Ethical Compliance: Restrict use to research-grade applications; avoid medical or consumer-facing studies until toxicological profiles are fully validated .

Eigenschaften

IUPAC Name

2-bromoethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOHDAGPWDEWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163298
Record name Benzene, ((2-bromoethoxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-37-9
Record name Benzene, ((2-bromoethoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ((2-bromoethoxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-bromoethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(2-Bromoethoxy)methyl]benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P99PG4EM6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of triphenyl phosphine (2.1 g, 7.9 mmol) in dry methylene chloride (16 mL) was added dropwise over 10 min to a stirred mixture of N-bromosuccinimide (1.4 g, 7.9 mmol) in dry methylene chloride (23 mL) at -78° C. The reaction was kept in the dark and stirring was continued until all the N-bromosuccinimide had dissolved (10 min). A solution of 2-(benzyloxy)ethanol in dry methylene chloride (10 mL) was added dropwise. The cooling bath was removed and stirring was continued for 12 h at rt. The organic layer was then concentrated in vacuo and passed through a silica plug with 1:1 hexane:methylene chloride to afford 2-(benzyloxy)bromoethane (1.20 g, 85%). ##STR185## Step 3
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In one aspect, the alcohol used in the preparation of umeclidinium bromide may be, for example, any isomer of propanol or butanol, such as n-propanol. Alternatively, the reaction may be performed in the presence of a dipolar aprotic solvent, which has a boiling point greater than 90° C., including but not limited to, DMF, DMA, DMSO or NMP.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To an ice-cooled mechanically stirred solution of 2-benzyloxyethanol (25 mL, 0.18 mole), triphenylphosphine (115.2 g, 0.44 mole) and pyridine (56.9 mL, 0.70 mole) in methylene chloride (1000 mL) was added, dropwise, carbon tetrabromide (61.3 g, 0.18 mole). The mixture was stirred overnight at room temperature. Methanol (130 mL) was then added and, after further stirring for 1 hour, the solvents were evaporated. The residue was triturated with hexane and the hexane solution was concentrated to yield an oil which was set aside. The residue remaining after trituration was taken up in ethyl acetate, washed with saturated sodium bicarbonate solution and brine and was concentrated to afford a brown oil. This was triturated with hexane. The resulting hexane solution was combined with the oil from the previous trituration and concentrated. The residue was chromatographed twice on silica gel eluting with hexane and then 5% ethyl acetate/hexane to afford (2-bromoethoxymethyl)benzene as an oil (28.8 g, 76% yield).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
115.2 g
Type
reactant
Reaction Step One
Quantity
56.9 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
61.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

4-Bromopyrazole (2.205 g) was dissolved in tetrahydrofuran (20 ml). Under ice cooling, 60% sodium hydride (625 mg) was added thereto followed by stirring. After 30 min, benzyl 2-bromoethyl ether (3.872 g) obtained from 2-benzyloxyethanol in the same manner as the one of Production Example 1 was added thereto and the resultant mixture was stirred at room temperature overnight. Then the reaction solution was partitioned between ethyl acetate and water and the organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (2.287 g) as a colorless oil (yield: 53%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.205 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
625 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl 2-bromoethyl ether
Benzyl 2-bromoethyl ether
Benzyl 2-bromoethyl ether
Benzyl 2-bromoethyl ether
Benzyl 2-bromoethyl ether
Benzyl 2-bromoethyl ether

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.